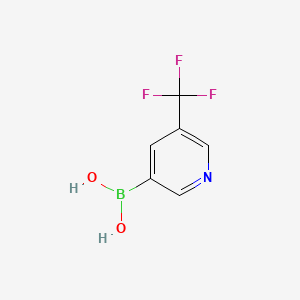

(5-(トリフルオロメチル)ピリジン-3-イル)ボロン酸

概要

説明

“(5-(Trifluoromethyl)pyridin-3-yl)boronic acid” is a chemical compound with the CAS Number: 947533-51-9 . It has a molecular weight of 190.92 and its molecular formula is C6H5BF3NO2 . It is a solid substance and is used as an important raw material and intermediate in organic synthesis, agrochemical, pharmaceutical, and dyestuff fields .

Molecular Structure Analysis

The InChI code for “(5-(Trifluoromethyl)pyridin-3-yl)boronic acid” is 1S/C6H5BF3NO2/c8-6(9,10)4-1-5(7(12)13)3-11-2-4/h1-3,12-13H . The Canonical SMILES representation is B(C1=CC(=CN=C1)C(F)(F)F)(O)O . These codes provide a textual representation of the molecule’s structure.Physical And Chemical Properties Analysis

“(5-(Trifluoromethyl)pyridin-3-yl)boronic acid” is a white to yellow solid . It has a molecular weight of 190.92 g/mol . It is slightly soluble in water .科学的研究の応用

有機合成

この化合物は、特に鈴木-宮浦クロスカップリング反応において、炭素-炭素結合を形成するための重要な役割を果たすため、有機合成における汎用性の高いビルディングブロックとして役立ちます .

医薬品化学

医薬品化学では、生体結合反応に参加する能力により、分子の機能化に使用され、新しい医薬品の開発に貢献しています.

センサーおよびレセプター技術

この化合物を含むアリールボロン酸は、シスジオールに対する親和性があるため、センサーやレセプターの開発に使用され、生物学的検出システムにおいて重要な役割を果たしています .

高分子化学

それらはまた、難燃性などの特定の特性を付与したり、環境刺激に反応できる応答性材料を作成するために、ポリマーに組み込まれています .

抗菌剤

研究によると、アリールボロン酸の誘導体はさまざまな微生物株に対して活性を示すため、抗菌作用の可能性が示唆されています .

ホウ素中性子捕捉療法 (BNCT)

アリールボロン酸は、BNCT、つまり分子レベルで腫瘍細胞を標的にするがん治療の一種で使用されることが検討されています .

陽電子放出断層撮影 (PET)

作用機序

Target of Action

Boronic acids, in general, are known to interact with various biological targets, including enzymes and receptors .

Mode of Action

Boronic acids are often used in suzuki-miyaura cross-coupling reactions . These reactions involve the coupling of a boronic acid with a halide or pseudo-halide using a palladium catalyst .

Biochemical Pathways

Boronic acids are known to participate in various biochemical reactions, including the suzuki-miyaura cross-coupling reactions .

Result of Action

Boronic acids are known to have various bioactive properties .

Action Environment

The action of (5-(Trifluoromethyl)pyridin-3-yl)boronic acid can be influenced by various environmental factors. For instance, the compound should be stored in a cool, dry place in a tightly closed container . It’s also important to handle it with adequate ventilation .

実験室実験の利点と制限

The main advantage of using (5-(Trifluoromethyl)pyridin-3-yl)boronic acid in laboratory experiments is that it is a versatile reagent that can be used in a variety of reactions. Additionally, it is relatively easy to synthesize and can be purified using column chromatography. However, it is important to note that (5-(Trifluoromethyl)pyridin-3-yl)boronic acid is a relatively strong acid and can be corrosive, so it should be handled with care.

将来の方向性

The future directions for (5-(Trifluoromethyl)pyridin-3-yl)boronic acid are varied and numerous. For example, it can be used in the study of enzyme-catalyzed reactions and in the synthesis of various organic compounds. Additionally, it can be used to study the mechanism of action of various biochemical and physiological processes. Finally, (5-(Trifluoromethyl)pyridin-3-yl)boronic acid can be used as a reagent in the synthesis of various pharmaceuticals.

Safety and Hazards

“(5-(Trifluoromethyl)pyridin-3-yl)boronic acid” is classified as hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Safety measures include avoiding contact with skin and eyes, avoiding formation of dust and aerosols, and providing appropriate exhaust ventilation at places where dust is formed .

生化学分析

Biochemical Properties

(5-(Trifluoromethyl)pyridin-3-yl)boronic acid plays a significant role in biochemical reactions, particularly in the Suzuki-Miyaura coupling reaction. This reaction is widely used in organic synthesis to form carbon-carbon bonds. The compound interacts with palladium catalysts to facilitate the transmetalation step, which is crucial for the coupling process . Additionally, (5-(Trifluoromethyl)pyridin-3-yl)boronic acid can interact with enzymes and proteins that contain active sites capable of binding boronic acids. These interactions often involve the formation of reversible covalent bonds with serine or threonine residues in the active sites of enzymes, leading to enzyme inhibition or modulation of enzyme activity.

Cellular Effects

(5-(Trifluoromethyl)pyridin-3-yl)boronic acid has been shown to influence various cellular processes. It can affect cell signaling pathways by inhibiting specific enzymes involved in signal transduction. For example, the compound may inhibit kinases or phosphatases, leading to altered phosphorylation states of key signaling proteins. This can result in changes in gene expression and cellular metabolism. Additionally, (5-(Trifluoromethyl)pyridin-3-yl)boronic acid can impact cell proliferation and apoptosis by modulating the activity of enzymes involved in these processes .

Molecular Mechanism

The molecular mechanism of action of (5-(Trifluoromethyl)pyridin-3-yl)boronic acid involves its ability to form reversible covalent bonds with biomolecules. The compound can bind to the active sites of enzymes, particularly those with serine or threonine residues, leading to enzyme inhibition. This binding can result in the modulation of enzyme activity and subsequent changes in cellular processes. Additionally, (5-(Trifluoromethyl)pyridin-3-yl)boronic acid can interact with nucleophilic groups in proteins, leading to changes in protein function and stability .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of (5-(Trifluoromethyl)pyridin-3-yl)boronic acid can change over time. The compound is relatively stable under standard laboratory conditions, but it may degrade over extended periods or under specific conditions such as exposure to light or extreme pH. Long-term studies have shown that (5-(Trifluoromethyl)pyridin-3-yl)boronic acid can have sustained effects on cellular function, including prolonged enzyme inhibition and changes in gene expression .

Dosage Effects in Animal Models

The effects of (5-(Trifluoromethyl)pyridin-3-yl)boronic acid in animal models vary with different dosages. At low doses, the compound may exhibit minimal toxicity and primarily modulate enzyme activity. At higher doses, (5-(Trifluoromethyl)pyridin-3-yl)boronic acid can cause adverse effects, including toxicity to specific organs or tissues. Threshold effects have been observed, where a certain dosage level leads to a significant change in the compound’s impact on cellular processes .

Metabolic Pathways

(5-(Trifluoromethyl)pyridin-3-yl)boronic acid is involved in various metabolic pathways. It can be metabolized by enzymes such as cytochrome P450s, leading to the formation of metabolites that may have different biological activities. The compound can also interact with cofactors and other enzymes involved in metabolic processes, affecting metabolic flux and the levels of specific metabolites .

Transport and Distribution

Within cells and tissues, (5-(Trifluoromethyl)pyridin-3-yl)boronic acid is transported and distributed through interactions with transporters and binding proteins. These interactions can influence the localization and accumulation of the compound in specific cellular compartments. For example, the compound may be transported into cells via specific transporters and then bind to intracellular proteins, affecting its distribution and activity .

Subcellular Localization

The subcellular localization of (5-(Trifluoromethyl)pyridin-3-yl)boronic acid can impact its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. For instance, (5-(Trifluoromethyl)pyridin-3-yl)boronic acid may localize to the nucleus, mitochondria, or endoplasmic reticulum, where it can interact with specific biomolecules and exert its effects .

特性

IUPAC Name |

[5-(trifluoromethyl)pyridin-3-yl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5BF3NO2/c8-6(9,10)4-1-5(7(12)13)3-11-2-4/h1-3,12-13H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SFBQNNGMEKUJAN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=CN=C1)C(F)(F)F)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5BF3NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60669793 | |

| Record name | [5-(Trifluoromethyl)pyridin-3-yl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60669793 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.92 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

947533-51-9 | |

| Record name | [5-(Trifluoromethyl)pyridin-3-yl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60669793 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-(Trifluoromethyl)pyridine-3-boronic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

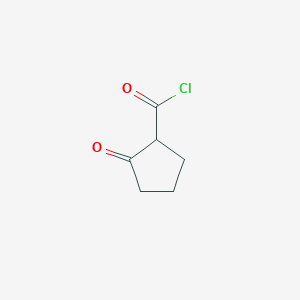

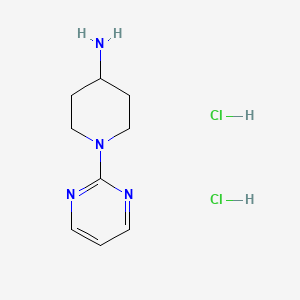

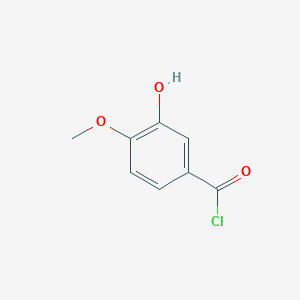

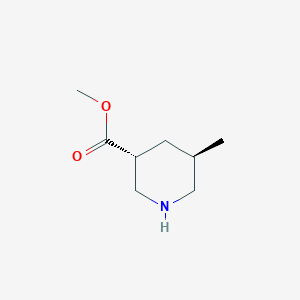

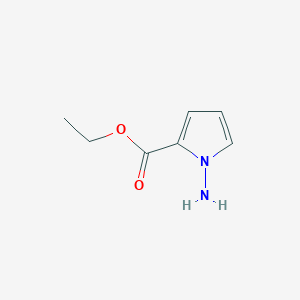

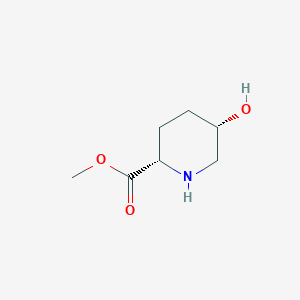

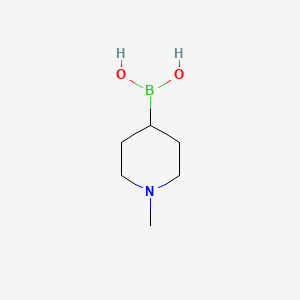

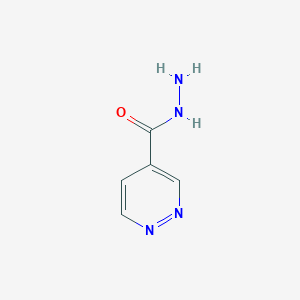

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5,6-Dimethyl-1H-benzo[d]imidazol-7-amine](/img/structure/B1390160.png)

![2,3-dihydro-4H-pyrano[3,2-b]pyridin-4-one](/img/structure/B1390162.png)

![[3-(2-Aminoethoxy)phenyl]methanol](/img/structure/B1390164.png)